molecular formula C19H40N4O14S B607627 Gentamicin X2 sulfate CAS No. 57793-88-1

Gentamicin X2 sulfate

Cat. No.: B607627
CAS No.: 57793-88-1
M. Wt: 580.6
InChI Key: WRDONMCALIGOQR-NJWRRGAYSA-N
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Scientific Research Applications

Clinical Applications

Gentamicin X2 sulfate is primarily recognized for its antibiotic properties, particularly against a range of Gram-negative bacteria. Its clinical applications include:

  • Treatment of Serious Infections : this compound is effective against infections caused by microorganisms such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. It is often utilized in cases of bacterial septicemia, urinary tract infections, and meningitis .
  • Combination Therapy : It is frequently used in combination with other antibiotics to enhance efficacy against resistant strains. For instance, it has been shown to be effective when used alongside carbenicillin for treating life-threatening infections caused by Pseudomonas species .
  • Neonatal Applications : this compound is particularly valuable in neonatal care for treating suspected bacterial sepsis and pneumonia. It is often administered in conjunction with penicillin-type drugs to broaden the spectrum of activity against potential pathogens .

Microbiological Research Applications

In microbiological research, this compound serves as a selective agent for isolating genetically modified organisms:

  • Selective Agent in Cell Culture : It is commonly used at concentrations ranging from 10 to 50 µg/mL in eukaryotic cell cultures and 15 µg/mL in prokaryotic cultures. This application is crucial for selecting cells that carry gentamicin resistance genes, thereby facilitating the study of genetic modifications and antibiotic resistance mechanisms .
  • Antimicrobial Susceptibility Testing : this compound plays a role in assessing the susceptibility of various bacterial strains to antibiotics. Its effectiveness against resistant strains can provide insights into the development of new therapeutic strategies .

Therapeutic Readthrough Agent

Recent studies have highlighted this compound's potential as a therapeutic readthrough agent:

  • Readthrough Activity : Gentamicin X2 has demonstrated superior readthrough activity compared to other aminoglycosides like G418. This property allows it to bypass certain genetic mutations that lead to premature stop codons in mRNA, thereby enabling the production of full-length proteins that are essential for cellular function .
  • Safety Profile : In animal studies, this compound exhibited a favorable safety profile with reduced nephrotoxicity compared to G418. This characteristic makes it a promising candidate for further investigation as a treatment for genetic disorders caused by nonsense mutations .

Data Summary and Case Studies

Application AreaDescriptionKey Findings
Clinical TreatmentEffective against serious bacterial infections including sepsis and meningitisProven efficacy when combined with other antibiotics; critical for neonatal infections .
Microbiological ResearchUsed as a selective agent in cell culturesFacilitates the study of antibiotic resistance; supports genetic modification research .
Therapeutic Readthrough AgentBypasses premature stop codons in mRNASuperior safety profile compared to G418; potential for treating genetic disorders .

Biological Activity

Gentamicin X2 sulfate is a minor component of the gentamicin complex, which is a widely used aminoglycoside antibiotic effective against various Gram-negative bacterial infections. This article delves into the biological activity of this compound, focusing on its mechanism of action, safety profile, and therapeutic potential, supported by data tables and relevant case studies.

Overview of Gentamicin X2

Gentamicin is composed of multiple components, with gentamicin X2 being noted for its significant biological activity. It has been shown to possess potent readthrough capabilities, which allow it to bypass premature stop codons in mRNA, thereby facilitating the production of full-length proteins. This property positions gentamicin X2 as a promising therapeutic agent for genetic disorders caused by nonsense mutations.

Gentamicin X2 functions primarily as a protein synthesis inhibitor. It binds to the 30S ribosomal subunit, disrupting the initiation complex and leading to misreading of mRNA. This results in the production of nonfunctional proteins or the induction of readthrough at stop codons.

Key Findings on Readthrough Activity

  • Cytotoxicity Assays : In vitro studies have demonstrated that gentamicin X2 exhibits a superior safety/readthrough ratio compared to other aminoglycosides like G418. The effective concentration (EC) required to induce readthrough activity was determined to be 19 ± 6 µM, significantly outperforming other components in its class (Table 1) .
  • In Vivo Safety Profile : In animal studies, gentamicin X2 was better tolerated than G418. At higher doses (40 mg/kg), no significant weight loss or mortality was observed in rats treated with gentamicin X2, while G418 at 20 mg/kg resulted in substantial weight loss and fatalities (Table 2) .

Comparative Efficacy and Safety

Aminoglycoside EC 2X (µM) Max Fold Induction Safety Profile
Gentamicin X219 ± 639 ± 31Superior
G4189 ± 544 ± 19Inferior
Gentamicin C1High (not specified)LowModerate

Table 1: Comparative efficacy of gentamicin components based on readthrough activity and safety profile.

Nephrotoxicity Assessment

Nephrotoxicity is a critical concern with aminoglycosides. In studies comparing gentamicin X2 and G418, markers for kidney damage such as albumin and clusterin were significantly elevated in the G418 group but remained stable in the gentamicin X2 group, indicating reduced nephrotoxic effects (Table 3) .

Parameter Gentamicin X2 (40 mg/kg) G418 (20 mg/kg)
Albumin LevelsNormalElevated
Clusterin LevelsNormalElevated
Weight Change (%)-5%-35%

Table 3: Nephrotoxicity markers in rat models.

Case Studies and Clinical Implications

Several studies have highlighted the clinical implications of gentamicin X2:

  • Case Study on Genetic Disorders : A study evaluated the use of gentamicin X2 in patients with Duchenne Muscular Dystrophy (DMD), where it was found to improve dystrophin production by inducing readthrough at premature stop codons .
  • Potential for Broader Applications : Given its favorable safety profile and efficacy in promoting protein synthesis, gentamicin X2 shows potential for treating various genetic disorders beyond DMD, including cystic fibrosis and certain forms of cancer where stop codon mutations are prevalent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Gentamicin X2 sulfate in complex mixtures?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with optimized sample preparation, mobile phase, and column selection. This approach allows precise identification of Gentamicin X2 and related impurities (e.g., Garamine, Gentamicin A3) through spectral data comparison and reference libraries. Ensure calibration with certified standards to validate quantification accuracy .
  • Example Data :

Related Substance DetectedRole in Gentamicin Sulfate
Gentamicin X2Target analyte
SisomicinStructural analog
Gentamicin B1Impurity

Q. What standardized methods are used to assess the antimicrobial susceptibility of this compound?

  • Methodological Answer : Employ the Kirby-Bauer disk diffusion method, which correlates zone-of-inhibition diameters with minimum inhibitory concentration (MIC) values. Use Mueller-Hinton agar adjusted to pH 7.2–7.4 and standardized inoculum density (e.g., 0.5 McFarland). Compare results against CLSI/EUCAST breakpoints for Gram-negative and Gram-positive bacteria .
  • Critical Factors : Temperature (35°C), agar depth (4 mm), and incubation time (16–18 hours) significantly affect reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

  • Methodological Answer : Conduct meta-analyses that control for variables such as bacterial strain variability (e.g., E. coli vs. Pseudomonas aeruginosa), culture media composition, and methodological differences (e.g., broth microdilution vs. agar dilution). Cross-reference with structural analogs (e.g., Gentamicin C1a) to identify structure-activity relationships (SAR) influencing potency discrepancies .
  • Example MIC Data :

Bacterial StrainMIC Range (μg/mL)Source
Bacillus subtilis0.25–1.0
Staphylococcus aureus (MRSA)2.0–8.0
Klebsiella pneumoniae0.5–4.0

Q. What experimental strategies are effective for studying this compound's role in biosynthesis pathway engineering?

  • Methodological Answer : Use genetic knockout/overexpression models in Micromonospora spp. to analyze biosynthetic gene clusters (e.g., genK, genB). Combine LC-MS with isotopic labeling to trace metabolic flux and intermediate accumulation. Validate findings using NMR for structural elucidation of pathway derivatives .

Q. How do related substances in this compound formulations impact its bioactivity and toxicity profiles?

  • Methodological Answer : Perform comparative assays using HPLC-integrated pulsed amperometric detection (HPLC-IPAD) to quantify impurities (e.g., Gentamicin A3, C2). Assess cytotoxicity in eukaryotic cell lines (e.g., HEK293) via MTT assays, correlating purity levels with nephrotoxicity or ototoxicity thresholds. Purity ≥99% is recommended for in vitro studies to minimize confounding effects .

Q. Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using identical strains and conditions from conflicting studies.
  • Step 2 : Apply multivariate statistical analysis (e.g., ANOVA) to isolate variables (e.g., pH, temperature).
  • Step 3 : Validate results with orthogonal methods (e.g., isothermal microcalorimetry for MIC confirmation) .

Q. Experimental Design Checklist

Define hypothesis (e.g., "Gentamicin X2 inhibits 30S ribosomal subunit assembly").

Select model organisms (e.g., E. coli ATCC 25922 for susceptibility testing).

Include controls (e.g., solvent-only, Gentamicin C1a as a comparator).

Pre-register protocols on platforms like Open Science Framework to reduce bias .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDONMCALIGOQR-NJWRRGAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40N4O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Gentamicin X2 sulfate
Gentamicin X2 sulfate
Gentamicin X2 sulfate
Gentamicin X2 sulfate
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Gentamicin X2 sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.